molecular formula C23H15Cl3O4 B3752152 3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one

3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one

Cat. No. B3752152
M. Wt: 461.7 g/mol
InChI Key: AHISDZVBSDUXJX-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-4-one core, with a methoxyphenyl group attached at the 3-position and a trichlorobenzyl group attached at the 7-position via an ether linkage .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The ether and ketone groups might be susceptible to nucleophilic attack, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar ether and ketone groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives exhibit biological activity, such as anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and other pharmacological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3O4/c1-28-20-5-3-2-4-14(20)16-11-30-21-10-13(6-7-15(21)23(16)27)29-12-17-18(24)8-9-19(25)22(17)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHISDZVBSDUXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC(=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one
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3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 3
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3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 4
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3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 5
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3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one
Reactant of Route 6
3-(2-methoxyphenyl)-7-[(2,3,6-trichlorobenzyl)oxy]-4H-chromen-4-one

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